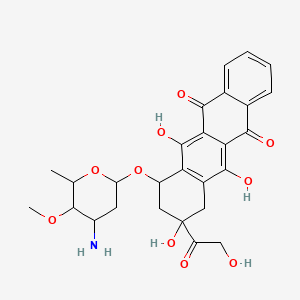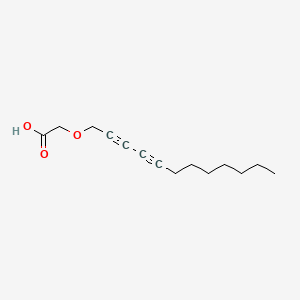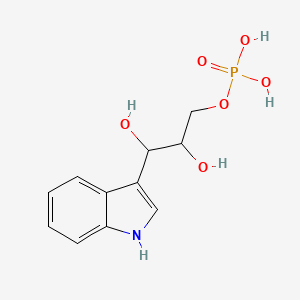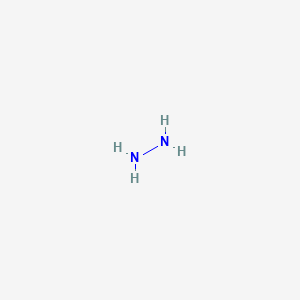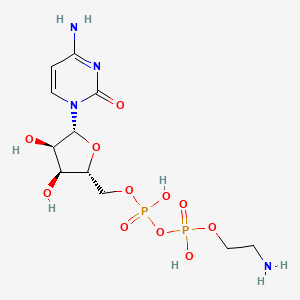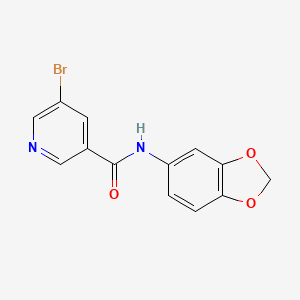
N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide is a member of benzodioxoles.
Scientific Research Applications
Antiallergic Properties : A study by Honma et al. (1983) found that certain pyridinecarboxamides, similar in structure to N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide, showed significant antiallergic activity. This was evident in the rat passive cutaneous anaphylaxis assay after oral administration (Honma et al., 1983).
Potential Antipsychotic Agents : In the research by Norman et al. (1996), heterocyclic analogues of N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide were evaluated as potential antipsychotic agents. They exhibited binding to dopamine D2 and serotonin 5-HT2 receptors, indicating their potential in antipsychotic treatments (Norman et al., 1996).
Anti-Fatigue Effects : A 2014 study by Wu et al. demonstrated the anti-fatigue effects of benzamide derivatives like N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide. These compounds enhanced the swimming capacity of mice, suggesting potential applications in combating fatigue (Wu et al., 2014).
Antitumor Properties : Girgis et al. (2006) synthesized pyridinecarboxamides with notable in vitro antitumor properties. They showed moderate activities against various human tumor cell lines, suggesting their potential as antitumor agents (Girgis et al., 2006).
Antimicrobial Activity : The work of Arshad (2020) involved designing and synthesizing pyrimidin-2-yl and 1,3-thiazolidin-4-one derivatives with antimicrobial potential. These compounds demonstrated better antimicrobial activity than the reference drug ciprofloxacin in some cases (Arshad, 2020).
Serotonin and Dopamine Receptor Binding : A study by Hirokawa et al. (2003) on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, related to N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide, revealed potent binding affinity for serotonin 5-HT3 and dopamine D2 receptors, indicating their potential use in treatments involving these neurotransmitters (Hirokawa et al., 2003).
properties
Product Name |
N-(1,3-benzodioxol-5-yl)-5-bromo-3-pyridinecarboxamide |
|---|---|
Molecular Formula |
C13H9BrN2O3 |
Molecular Weight |
321.13 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-3-8(5-15-6-9)13(17)16-10-1-2-11-12(4-10)19-7-18-11/h1-6H,7H2,(H,16,17) |
InChI Key |
UNFNSXQZQLNUTC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



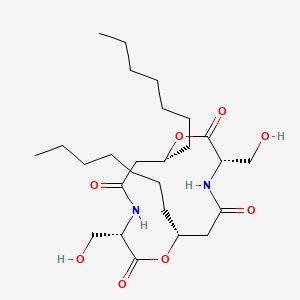
![2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B1202511.png)
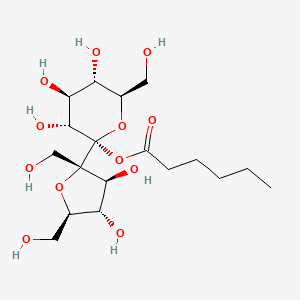
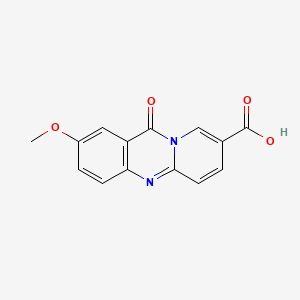
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)
